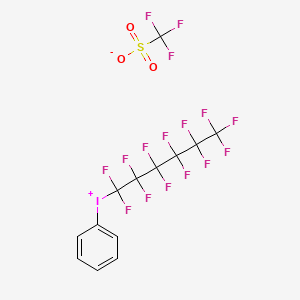

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate

Description

The exact mass of the compound (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)iodanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F13I.CHF3O3S/c13-7(14,9(17,18)11(21,22)23)8(15,16)10(19,20)12(24,25)26-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWYKYDTNLXUMF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F16IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608258 | |

| Record name | Phenyl(tridecafluorohexyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77758-84-0 | |

| Record name | Phenyl(tridecafluorohexyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate CAS number

An In-depth Technical Guide to (Perfluoro-n-hexyl)phenyliodonium Trifluoromethanesulfonate

Foreword

The strategic incorporation of fluorinated moieties, particularly perfluoroalkyl chains, into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties conferred by these groups can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the array of reagents developed for this purpose, hypervalent iodine compounds have emerged as powerful and versatile tools. This guide provides an in-depth technical overview of (Perfluoro-n-hexyl)phenyliodonium Trifluoromethanesulfonate, a key reagent for electrophilic perfluorohexylation. Herein, we delve into its core properties, synthesis, applications, and safe handling, offering field-proven insights for researchers at the forefront of chemical innovation.

Core Compound Identity and Properties

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate, identified by CAS Number 77758-84-0 , is a white to light yellow crystalline powder.[1][2] It is a salt consisting of a (perfluoro-n-hexyl)phenyliodonium cation and a trifluoromethanesulfonate (triflate) anion. The triflate anion is a non-coordinating, highly stable counterion, which enhances the electrophilicity of the iodonium cation, making it an effective perfluorohexyl group transfer agent.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 77758-84-0 | [1][2][3] |

| Molecular Formula | C₁₃H₅F₁₆IO₃S | [3] |

| Molecular Weight | 672.12 g/mol | [3] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 120.0 to 126.0 °C | [1] |

| Solubility | Soluble in acetonitrile | [2] |

Synthesis: A Protocol for Laboratory Preparation

The synthesis of (perfluoroalkyl)phenyliodonium trifluoromethanesulfonates, often referred to as FITS reagents, involves the reaction of a perfluoroalkyliodine(III) difluoroacetate with an aromatic compound in the presence of trifluoromethanesulfonic acid. This methodology provides a reliable route to the target compound.

Experimental Protocol: Synthesis of (Perfluoro-n-hexyl)phenyliodonium Trifluoromethanesulfonate

This protocol is based on established methods for the synthesis of FITS reagents.

Step 1: Preparation of the Iodoarene Precursor. To a solution of perfluoro-n-hexyl iodide in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) in the presence of trifluoroacetic acid. The reaction is typically stirred at room temperature for several hours to yield the corresponding (di(trifluoroacetoxy)iodo)perfluorohexane.

Step 2: Arylation. In a separate flask, cool a solution of benzene in a chlorinated solvent (e.g., dichloromethane) to 0 °C. To this, slowly add trifluoromethanesulfonic acid, followed by the dropwise addition of the iodoarene precursor from Step 1.

Step 3: Reaction and Isolation. Allow the reaction mixture to stir at a low temperature, gradually warming to room temperature over several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically precipitated by the addition of a non-polar solvent like diethyl ether or hexane.

Step 4: Purification. The crude solid is collected by filtration, washed with a non-polar solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/ether) to yield pure (perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate.

Diagram 1: Synthetic Pathway

Caption: Synthesis of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate.

Applications in Modern Organic Synthesis

This reagent is primarily utilized as an electrophilic source of the perfluorohexyl group in a variety of chemical transformations, which is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Perfluorohexylation of Carbon Nucleophiles

One of the key applications is the α-perfluorohexylation of ketones via their silyl enol ethers. This reaction provides a direct route to α-perfluoroalkylated carbonyl compounds, which are important building blocks in medicinal chemistry.

Step 1: Reaction Setup. In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the silyl enol ether in a dry, aprotic solvent such as acetonitrile.

Step 2: Reagent Addition. To the solution from Step 1, add (perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate (typically 1.1-1.2 equivalents) portion-wise at room temperature.

Step 3: Reaction Monitoring and Workup. Stir the reaction mixture at room temperature and monitor its progress by TLC or gas chromatography (GC). Once the starting material is consumed, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

Step 4: Extraction and Purification. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the α-perfluorohexylated ketone.

Diagram 2: Reaction Workflow for α-Perfluorohexylation

Caption: Workflow for the α-perfluorohexylation of silyl enol ethers.

Perfluorohexylation of Heteroatom Nucleophiles

The reagent also reacts efficiently with heteroatom nucleophiles, such as thiols, to form the corresponding perfluorohexylated products.

Step 1: Thiolate Formation. Dissolve the thiol in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Add a base (e.g., sodium hydride or potassium carbonate) to generate the thiolate anion in situ.

Step 2: Perfluorohexylation. To the thiolate solution, add (perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate (1.0-1.2 equivalents) and stir the mixture at room temperature.

Step 3: Workup and Purification. Monitor the reaction by TLC. Upon completion, quench with water and extract with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is then purified by chromatography to yield the desired perfluorohexyl sulfide.

Spectroscopic Data and Characterization

While a comprehensive, publicly available spectral database for this specific compound is limited, typical spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Features

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.5-8.5 ppm. |

| ¹³C NMR | Aromatic carbons would be observed between δ 110-150 ppm. The perfluorohexyl chain carbons would show complex splitting patterns due to C-F coupling. |

| ¹⁹F NMR | A complex set of multiplets is expected between δ -80 and -130 ppm for the C₆F₁₃ chain, and a singlet around δ -78 ppm for the triflate anion. |

| IR (cm⁻¹) | Characteristic absorptions for C-H (aromatic, ~3100-3000), C=C (aromatic, ~1600), C-F (~1250-1100), and S=O (triflate, ~1260 and ~1030). |

Safety, Handling, and Storage

As a hypervalent iodine compound, (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate requires careful handling.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation.[1] It is also noted to be shock-sensitive.[2]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Ensure all equipment is dry, as the compound is moisture-sensitive.[2]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon) in a refrigerator (2-8 °C).[2] It should be kept away from oxidizing agents.[2]

-

Thermal Stability: Diaryliodonium salts can undergo thermal decomposition.[4][5] The decomposition temperature can be influenced by the counter-ion. It is advisable to avoid excessive heating.

Concluding Remarks for the Practicing Scientist

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate stands out as a highly effective and practical reagent for electrophilic perfluorohexylation. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors, is well-established. By understanding its fundamental properties and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and successfully employ this powerful synthetic tool to advance their scientific endeavors.

References

-

PureSynth. (Perfluorohexyl)Phenyliodonium Trifluoromethanesulfonate 98.0%. Available at: [Link]

- Umemoto, T., & Ishihara, S. (1993). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 93(5), 1707–1777.

- Feiring, A. E. (1984). Perfluoroalkylation of thiols. Evidence for a radical chain process. Journal of Fluorine Chemistry, 24(2), 191–203.

- Chen, Q. Y., & Wu, S. W. (1989). Studies on the reactions of silyl enol ether with perfluoroorganic compounds I. The reaction of silyl enol ether with perfluoroalkyl iodide. Journal of Fluorine Chemistry, 44(3), 433-445.

- Xiao, Z. (2020). Arylation Reactions Using Diaryliodonium Salts. Newcastle University Thesis.

- Beringer, F. M., & Bodlaender, P. (1969). Catalytic decomposition and chemical reduction of diaryliodonium salts. Reactions involving ligand transfer. The Journal of Organic Chemistry, 34(7), 1981–1986.

- National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD)

Sources

- 1. Regiospecific reductive elimination from diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Newcastle University eTheses: Arylation Reactions Using Diaryliodonium Salts [theses.ncl.ac.uk]

- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 4. An Expedient Method for the Umpolung Coupling of Enols with Heteronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN115703693A - Novel synthesis method of perfluorohexyl n-octane - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical Properties of (Perfluoro-n-hexyl)phenyliodonium Trifluoromethanesulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is a hypervalent iodine reagent of significant interest in modern organic synthesis. As a powerful electrophilic perfluoroalkylation agent, it provides a direct and efficient pathway for the introduction of the perfluorohexyl (C₆F₁₃) moiety into a wide range of organic molecules.[1] The unique physicochemical properties imparted by highly fluorinated chains—such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities—make this reagent a valuable tool, particularly in the fields of medicinal chemistry and materials science.[2] Understanding the fundamental physical properties of this reagent is paramount for its safe handling, effective application in synthesis, and the development of robust, scalable chemical processes. This guide offers a comprehensive overview of its core physical characteristics, stability, and handling protocols, grounded in established scientific principles and data.

Chemical Identity and Molecular Structure

The precise identification of a reagent is the foundation of its effective use. The structural and identifying information for (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is summarized below.

-

Chemical Name: (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate

-

Synonyms: (Tridecafluorohexyl)phenyliodonium Trifluoromethanesulfonate[3][4]

The molecule consists of a diaryliodonium cation and a trifluoromethanesulfonate (triflate) anion. The iodine(III) center is covalently bonded to a phenyl group and a linear perfluoro-n-hexyl chain. The triflate anion is a non-coordinating, highly stable counterion, which contributes to the reagent's reactivity.

Caption: Workflow for the safe handling of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate.

Spectroscopic and Analytical Characterization

Confirmation of the identity and purity of the reagent is typically achieved through standard spectroscopic methods. While specific spectra are lot-dependent, the expected features are well-defined.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will show signals corresponding to the protons on the phenyl ring, typically in the aromatic region (δ 7.0-8.5 ppm). Integration should correspond to 5 protons.

-

¹⁹F NMR: This is the most informative technique. It will show complex multiplets for the C₆F₁₃ chain and a sharp singlet for the triflate anion (CF₃SO₃⁻) around -78 ppm (referenced to CFCl₃). The signals for the perfluorohexyl chain will appear at distinct chemical shifts, confirming the linear structure.

-

¹³C NMR: Will display signals for the phenyl carbons, the perfluorohexyl carbons (with characteristic C-F coupling), and the triflate carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorbances corresponding to C-F bonds (typically 1100-1300 cm⁻¹) and the characteristic symmetric and asymmetric stretching frequencies of the S=O bonds in the triflate anion (around 1250-1280 cm⁻¹ and 1030 cm⁻¹).

Standard Protocol for NMR Sample Preparation:

-

Solvent Selection: Use a deuterated solvent in which the compound is soluble, such as acetonitrile-d₃. Ensure the solvent is anhydrous.

-

Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh approximately 5-10 mg of the reagent into a clean, dry NMR tube.

-

Dissolution: Add ~0.6 mL of the deuterated solvent to the NMR tube using a dry syringe.

-

Sealing: Cap the NMR tube securely. If analysis is not immediate, the cap should be sealed with parafilm to prevent moisture ingress.

-

Analysis: Acquire ¹H, ¹⁹F, and ¹³C NMR spectra as required, ensuring a sufficient number of scans for adequate signal-to-noise, especially for ¹³C NMR.

Reactivity and Application Context

The physical properties described are directly relevant to the reagent's function as an electrophilic source of the perfluorohexyl group. The C-I bond is polarized towards the highly electronegative C₆F₁₃ group, making it susceptible to attack by nucleophiles. The phenyl group and the stable triflate leaving group facilitate this transfer.

The choice of acetonitrile as a solvent is a direct consequence of the reagent's solubility profile. Its ability to dissolve the ionic reagent allows the perfluorohexylation of various substrates (e.g., thiols, enolates, electron-rich aromatics) to proceed in a homogeneous solution, which is critical for reaction kinetics and reproducibility.

Caption: General reaction mechanism for electrophilic perfluorohexylation.

Conclusion

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is a crystalline solid with well-defined physical properties that govern its use as a synthetic reagent. Its solubility in acetonitrile, coupled with its thermal, moisture, and shock sensitivities, dictates a set of rigorous handling and storage protocols. For researchers in drug development and materials science, a thorough understanding of these properties is not merely academic but is essential for leveraging its powerful perfluoroalkylation capabilities safely and effectively, enabling the synthesis of novel fluorinated molecules with potentially enhanced biological and material properties.

References

-

Vertex AI Search Result:[3] CAS Number 77758-84-0 | (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate. Available at:

-

CookeChem:[1] (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate, >98.0%(T). Available at:

-

SAFETY DATA SHEET:[6] Provided by an unspecified supplier for a related moisture-sensitive compound, outlining general handling procedures. Available at:

-

Fisher Scientific:[7] SAFETY DATA SHEET for a related iodo-compound. Available at:

-

Fisher Scientific:[8] SAFETY DATA SHEET for a related trifluoromethanesulfonate compound. Available at:

-

PubChem:[9] (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate Compound Summary. Available at:

-

ChemicalBook:[10] Spectral data availability for (perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate. Available at:

-

ChemicalBook:[11] Spectral data availability for (PERFLUORO-N-HEXYL)PHENYLIODONIUM TRIFLUOROMETHANESULFONATE. Available at:

-

PureSynth:[4] (Perfluorohexyl)Phenyliodonium Trifluoromethanesulfonate 98.0%. Available at:

-

Santa Cruz Biotechnology:[5] (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate. Available at:

-

Chemical-CDB:[12] (Perfluorohexyl)phenyliodonium trifluoromethanesulfonate information. Available at:

-

ResearchGate:[2] Tactical Applications of Fluorine in Drug Design and Development. Available at:

Sources

- 1. (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate , >98.0%(T) , 77758-84-0 - CookeChem [cookechem.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. pure-synth.com [pure-synth.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate | C13H5F16IO3S | CID 20510796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (PERFLUORO-N-HEXYL)PHENYLIODONIUM TRIFLUOROMETHANESULFONATE(77758-84-0) IR Spectrum [m.chemicalbook.com]

- 11. (PERFLUORO-N-HEXYL)PHENYLIODONIUM TRIFLUOROMETHANESULFONATE(77758-84-0) IR2 [m.chemicalbook.com]

- 12. (ペルフルオロヘキシル)フェニルヨードニウムトリフルオロメタンスルホナート | 77758-84-0 [m.chemicalbook.com]

A Comprehensive Technical Guide to (Perfluoro-n-hexyl)phenyliodonium Trifluoromethanesulfonate: Structure, Synthesis, and Application in Modern Organic Chemistry

Abstract

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is a powerful electrophilic perfluorohexylation reagent belonging to the versatile class of hypervalent iodine(III) compounds.[1][2][3] Its unique structural features—a polarized iodine(III) center bonded to a phenyl group and a highly valuable perfluoro-n-hexyl chain—render it an efficient and selective source of the C6F13 moiety. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a validated synthesis protocol, and its core applications in synthetic organic chemistry. For researchers and professionals in drug development, this reagent offers a strategic tool for introducing fluorine-rich fragments to modulate molecular properties such as lipophilicity, metabolic stability, and binding affinity, addressing key challenges in the optimization of pharmaceutical candidates.[4]

Chemical Identity and Physicochemical Properties

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate, also known as (Tridecafluorohexyl)phenyliodonium Trifluoromethanesulfonate, is a crystalline solid that serves as a robust reagent for fluoroalkylation.[5][6][7]

Chemical Structure:

The molecule's reactivity stems from its classification as a λ3-iodane, a hypervalent iodine compound. X-ray crystallographic studies of similar iodonium salts reveal a pseudo-trigonal bipyramidal geometry around the central iodine atom.[2] The C(perfluorohexyl)-I-C(phenyl) bond angle is approximately 90°, and the bonding is described by a highly polarized three-center, four-electron (3c-4e) model.[2] This elongated and weakened bond is crucial for the facile transfer of the perfluorohexyl group, while the phenyliodonio moiety acts as an excellent leaving group.[8]

Physicochemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 77758-84-0 | [5][6][7][9] |

| Molecular Formula | C₁₃H₅F₁₆IO₃S | [6][7][10] |

| Molecular Weight | 672.12 g/mol | [6][7] |

| Appearance | White to pale yellow crystalline powder | [5][6] |

| Melting Point | 120.0 - 126.0 °C | [6] |

| Solubility | Soluble in acetonitrile | [5] |

Handling and Storage

This reagent requires careful handling due to its sensitivity. It is reported to be heat, moisture, and shock-sensitive.[5] For long-term stability, it should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a refrigerator. It is incompatible with strong oxidizing agents.[5]

Synthesis Protocol and Mechanistic Rationale

The synthesis of alkyl(aryl)iodonium salts can be achieved through the oxidation of appropriate iodo-precursors. The following protocol describes a reliable method adapted from established procedures for hypervalent iodine compounds, proceeding via the oxidation of 1-iodoperfluorohexane in the presence of benzene and trifluoromethanesulfonic acid.

Experimental Protocol: Synthesis

Step 1: Reaction Setup

-

To a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-iodoperfluorohexane (1.0 eq), benzene (1.5 eq), and anhydrous dichloromethane (DCM, 5 mL per mmol of 1-iodoperfluorohexane).

-

Cool the stirred solution to -10 °C using an ice-salt bath. Causality: Low temperature is critical to control the exothermic reaction and prevent side reactions.

Step 2: Oxidation and Salt Formation

-

In a separate flask, prepare a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) in anhydrous DCM.

-

Slowly add trifluoromethanesulfonic acid (TfOH, 1.1 eq) to the main reaction flask, maintaining the internal temperature below -5 °C. Causality: TfOH serves as both the proton source to activate the oxidant and the origin of the triflate counter-anion.

-

Add the m-CPBA solution dropwise via the dropping funnel over 30-45 minutes. A color change and/or precipitation may be observed.

-

After the addition is complete, allow the reaction to stir at -10 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

Step 3: Work-up and Isolation

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting 1-iodoperfluorohexane is consumed.

-

Upon completion, cool the mixture to 0 °C and slowly add cold diethyl ether to precipitate the product. Causality: The iodonium salt has low solubility in diethyl ether, enabling its isolation from the reaction mixture and soluble byproducts.

-

Filter the resulting white solid using a Büchner funnel and wash the filter cake with two portions of cold diethyl ether.

-

Dry the solid under high vacuum to yield (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate. The product can be further purified by recrystallization from an acetonitrile/ether solvent system if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target iodonium salt.

Core Reactivity and Synthetic Applications

The primary utility of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is as an electrophilic source of the perfluorohexyl group (C6F13⁺ synthon). It readily reacts with a wide range of carbon and heteroatom nucleophiles.

General Reaction Mechanism

The reaction typically proceeds via a nucleophilic attack on the iodine atom, followed by reductive elimination, or potentially through an SNAr-like pathway. The highly electron-withdrawing perfluorohexyl group makes the iodine atom exceptionally electrophilic, facilitating the initial attack by a nucleophile. The subsequent collapse of the intermediate transfers the perfluorohexyl group to the nucleophile, releasing the stable and neutral iodobenzene as a byproduct.

Mechanism: Nucleophilic Perfluorohexylation

Caption: General mechanism for electrophilic perfluorohexylation.

Exemplary Protocol: N-Perfluorohexylation of Aniline

This protocol demonstrates a common application relevant to pharmaceutical synthesis, where modifying an amine is a frequent objective.

-

In a vial, dissolve aniline (1.0 eq) and (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate (1.1 eq) in anhydrous acetonitrile (0.1 M).

-

Add a non-nucleophilic base such as 2,6-lutidine (1.2 eq) to the solution. Causality: The base serves to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the triflic acid generated during the reaction.

-

Stir the reaction mixture at 60 °C for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the N-perfluorohexylaniline product.

Significance in Drug Discovery and Development

The strategic incorporation of fluorinated alkyl chains is a cornerstone of modern medicinal chemistry.[4] The perfluoro-n-hexyl group (C6F13) imparts significant and often beneficial changes to a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Increased Lipophilicity: The C6F13 group dramatically increases lipophilicity, which can enhance membrane permeability and improve passage across biological barriers like the blood-brain barrier.

-

Metabolic Stability: The strength of the C-F bond makes the perfluorohexyl moiety highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. This can significantly increase the half-life of a drug candidate.

-

Modulation of Acidity/Basicity: The powerful electron-withdrawing nature of the C6F13 group can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby impacting its solubility and target engagement.[4]

-

Unique Binding Interactions: Fluorine atoms are poor hydrogen bond acceptors but can participate in favorable dipole-dipole or orthogonal multipolar interactions within a protein's binding pocket, potentially increasing target affinity and selectivity.

Reagents like (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate provide a direct and reliable method for installing this valuable functional group, enabling chemists to systematically explore its effects during lead optimization.[6][11]

References

- Investigation of Iodonium Salts: Synthesis, Stability and Reactivity. CORE.

- Iodonium salts in organic synthesis. Semantic Scholar.

- Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. PMC - PubMed Central.

- Cyclic Vinyl(aryl)iodonium Salts: Synthesis and Reactivity. Organic Letters.

- recent progress in the use of hypervalent iodine reagents in organic synthesis . a. Taylor & Francis Online.

- Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkyl

- (Perfluorohexyl)

- Fluoroalkylations and Fluoroalkenyl

- The Productive Merger of Iodonium Salts and Organocatalysis.

- CAS Number 77758-84-0 | (Perfluorohexyl)

- (Perfluorohexyl)

- (Perfluorohexyl)

- (Perfluorohexyl)

- (ペルフルオロヘキシル)フェニルヨードニウムトリフルオロメタンスルホナート. ChemicalBook.

- Tactical Applications of Fluorine in Drug Design and Development.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate , >98.0%(T) , 77758-84-0 - CookeChem [cookechem.com]

- 7. pure-synth.com [pure-synth.com]

- 8. tandfonline.com [tandfonline.com]

- 9. scbt.com [scbt.com]

- 10. (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate | C13H5F16IO3S | CID 20510796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fluoroalkylations and Fluoroalkenylations with Iodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Purification of (Perfluoro-n-hexyl)phenyliodonium Trifluoromethanesulfonate

Abstract

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate, a member of the FITS reagent family (Perfluoroalkyl)phenyliodonium Trifluoromethanesulfonates), is a highly potent electrophilic perfluoroalkylating agent. Its utility in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, stems from its ability to efficiently transfer a perfluoro-n-hexyl (C6F13) group to a wide range of nucleophiles. This guide provides an in-depth exploration of the synthesis and purification of this valuable reagent. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step protocol for its preparation from commercially available precursors, and discuss robust methods for its purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorination technologies.

Introduction: The Rise of Electrophilic Perfluoroalkylation

The incorporation of perfluoroalkyl chains, such as the perfluoro-n-hexyl group, into organic molecules can dramatically alter their physicochemical properties. Increased metabolic stability, enhanced lipophilicity, and modified binding affinities are just a few of the benefits driving the adoption of fluoroalkylation in drug discovery and materials science.

Historically, the introduction of these moieties relied on nucleophilic or radical methods. However, the development of electrophilic perfluoroalkylating agents has opened new avenues for chemical synthesis. Among these, hypervalent iodine reagents, specifically (perfluoroalkyl)aryliodonium salts, have emerged as exceptionally powerful and versatile tools.[1] These salts function as potent electrophiles, delivering the perfluoroalkyl group to both soft and hard nucleophiles under relatively mild conditions.

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate (also known as FITS-6) is a prime example of such a reagent. The combination of the highly electrophilic iodine(III) center, the electron-withdrawing perfluorohexyl group, and the exceptionally stable trifluoromethanesulfonate (triflate) counteranion makes it a highly reactive and effective reagent.[1] This guide provides the technical details necessary for its successful laboratory-scale synthesis and purification.

Core Principles: Reaction Mechanism

The synthesis of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate proceeds via an acid-mediated electrophilic aromatic substitution pathway. The reaction leverages a pre-oxidized perfluoroalkyl iodine(III) species, which is activated by the superacid, trifluoromethanesulfonic acid (triflic acid).

The key steps of the mechanism are as follows:

-

Precursor Formation: The synthesis begins with the oxidation of perfluoro-n-hexyl iodide to a suitable iodine(III) precursor, such as (perfluoro-n-hexyl)iodo bis(trifluoroacetate).

-

Acid Activation: Triflic acid, being a much stronger acid than trifluoroacetic acid, protonates one of the trifluoroacetate ligands on the iodine(III) precursor. This enhances the leaving group ability and increases the electrophilicity of the iodine center.

-

Electrophilic Aromatic Substitution: The activated iodine(III) species is then attacked by an electron-rich aromatic compound, in this case, benzene. This is the key C-I bond-forming step.

-

Anion Exchange & Product Formation: The highly stable triflate anion displaces the remaining ligand, quantitatively forming the final (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate product along with iodobenzene and triflic acid as byproducts upon reaction with a nucleophile.[1]

The triflate counteranion is crucial, as it renders the iodonium salt highly polarized and reactive.[1]

Synthesis Protocol

This protocol is divided into two main stages: the preparation of the iodine(III) precursor and the final synthesis of the target iodonium salt.

Caution: Hypervalent iodine compounds are potentially explosive and should be handled with appropriate precautions, including the use of safety shields and personal protective equipment.[2] All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | Purity | Notes |

| Perfluoro-n-hexyl iodide | C₆F₁₃I | ≥97% | Starting material. |

| Trifluoroperacetic acid | CF₃COOOH | ~40% in CF₃COOH | Oxidizing agent. Prepare fresh. |

| Trifluoroacetic acid | CF₃COOH | ≥99% | Solvent/Reagent. |

| Benzene | C₆H₆ | ≥99.5%, dry | Aromatic substrate. Carcinogen. |

| Trifluoromethanesulfonic acid | CF₃SO₃H | ≥99% | Acid catalyst and triflate source. |

| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous, ≥99.8% | Reaction solvent. |

| Diethyl ether | (C₂H₅)₂O | Anhydrous | For precipitation/washing. |

Stage 1: Synthesis of (Perfluoro-n-hexyl)iodo bis(trifluoroacetate)

-

Prepare Oxidant: Prepare fresh trifluoroperacetic acid by carefully adding trifluoroacetic anhydride to a stirred suspension of 90% hydrogen peroxide in trifluoroacetic acid at 0 °C.

-

Oxidation: In a two-necked, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve perfluoro-n-hexyl iodide (1.0 eq) in trifluoroacetic acid.

-

Reaction: Slowly add the freshly prepared trifluoroperacetic acid solution (approx. 2.0 eq) to the flask. The reaction is exothermic. Maintain the temperature below 40 °C.

-

Completion: Stir the mixture at room temperature for 12-16 hours until the dark color of the starting iodide has disappeared, resulting in a pale yellow solution.

-

Isolation: Carefully remove the solvent under reduced pressure. The resulting solid is (perfluoro-n-hexyl)iodo bis(trifluoroacetate), which can be used in the next step without further purification.

Stage 2: Synthesis of (Perfluoro-n-hexyl)phenyliodonium Trifluoromethanesulfonate

-

Setup: In a dry, two-necked, round-bottomed flask under a nitrogen atmosphere, suspend the (perfluoro-n-hexyl)iodo bis(trifluoroacetate) (1.0 eq) from Stage 1 in anhydrous dichloromethane (DCM).

-

Addition of Benzene: Add dry benzene (1.2 eq) to the suspension.

-

Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid (1.1 eq) dropwise via a syringe. The solid should gradually dissolve as the reaction proceeds.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or ¹⁹F NMR if desired.

-

Workup: Upon completion, the reaction mixture is ready for purification.

Purification Protocol

Purification of iodonium salts is typically achieved by precipitation or recrystallization, as their ionic nature makes them poorly suited for standard silica gel chromatography.[3]

-

Precipitation: Slowly add the crude reaction mixture from Stage 2 into a beaker containing a large volume of vigorously stirred, cold, anhydrous diethyl ether (approx. 10-20 times the volume of the DCM).

-

Isolation: The product will precipitate as a white or off-white solid. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold, anhydrous diethyl ether to remove any unreacted benzene, iodobenzene, and other organic-soluble impurities.

-

Drying: Dry the purified solid under high vacuum for several hours to remove all residual solvents. Store the final product in a desiccator, protected from light and moisture.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the phenyl group.

-

¹⁹F NMR: This is a highly informative technique. It will show distinct signals for the C₆F₁₃ chain and the CF₃SO₃⁻ counteranion. The chemical shift of the α-CF₂ group is particularly sensitive to the counteranion, with triflates appearing significantly downfield, indicating a highly polarized I-OTf interaction.[1]

-

¹³C NMR: Confirms the carbon skeleton of both the phenyl and perfluorohexyl groups.

-

Mass Spectrometry (ESI+): Will show the mass of the [C₆F₁₃I(Ph)]⁺ cation.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is a straightforward yet powerful procedure that provides access to a highly valuable reagent for modern organic chemistry. By following the detailed protocols outlined in this guide and adhering to the necessary safety precautions, researchers can reliably produce this electrophilic perfluoroalkylating agent in the laboratory. The high reactivity and broad substrate scope of FITS-6 make it an indispensable tool for the synthesis of complex fluorinated molecules, with significant applications in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757-1778. [Link]

-

Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 261-262, 110015. [Link]

-

Novák, Z., et al. (2023). Fluoroalkylations and Fluoroalkenylations with Iodonium Salts. Chemical Record, 23(9), e202300083. [Link]

-

Bielawski, M., Aili, D., & Olofsson, B. (2008). A new, regiospecific, sequential one-pot synthesis of symmetrical and unsymmetrical diaryliodonium tetrafluoroborates. The Journal of Organic Chemistry, 73(12), 4602–4607. [Link]

-

Akpinar, E., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry, 82(15), 8167-8173. [Link]

-

Dixon, L. I., et al. (2014). Synthesis of Alkynyliodonium Salts: Preparation of Phenyl(phenylethynyl)iodonium Trifluoroacetate. Organic Syntheses, 91, 60-71. [Link]

-

Southern Cross University. (2023). Iodine - SAFETY DATA SHEET. [Link]

Sources

The Dual Nature of (Perfluoro-n-hexyl)phenyliodonium Trifluoromethanesulfonate: An In-Depth Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Powerful Reagent for Perfluoroalkylation

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is a hypervalent iodine(III) reagent that has emerged as a powerful and versatile tool for the introduction of the perfluoro-n-hexyl (C6F13) group into organic molecules.[1] The incorporation of perfluoroalkyl chains can dramatically alter the physicochemical properties of organic compounds, enhancing their lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug discovery and materials science.[2][3] This guide provides a comprehensive overview of the mechanistic pathways through which this reagent, a member of the FITS (Fluoroalkyl(phenyl)iodonium trifluoromethanesulfonates) reagent family, operates, offering insights into its dual reactivity as both an electrophilic and a radical perfluoroalkylating agent.[1]

Core Physicochemical Properties and Synthesis

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is a white to off-white crystalline solid.[4] The trifluoromethanesulfonate (triflate, OTf) counter-anion is an excellent leaving group, significantly enhancing the reagent's reactivity compared to its halide counterparts.[1][5] The general synthesis of FITS reagents involves the reaction of a (perfluoroalkyl)iodine(III) species with an aromatic compound in the presence of triflic acid.[6]

Mechanism of Action I: The Electrophilic Pathway

In the absence of light or radical initiators, (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate primarily functions as an electrophilic "C6F13+" synthon. This reactivity is driven by the hypervalent nature of the iodine atom and the excellent leaving group ability of both the iodobenzene and the triflate anion.

The proposed mechanism for electrophilic perfluorohexylation involves the attack of a nucleophile (Nu⁻) on the iodine center, or more likely, a direct attack on the carbon atom of the perfluorohexyl chain, leading to the displacement of iodobenzene. The highly polarized I-C6F13 bond makes the perfluorohexyl group susceptible to nucleophilic attack.

A general representation of the electrophilic pathway is as follows:

Caption: Electrophilic Perfluorohexylation Pathway.

Key Experimental Evidence and Applications:

-

Reaction with Enol Ethers: FITS reagents readily react with silyl enol ethers to produce α-perfluoroalkylated ketones in high yields.[1] This transformation is believed to proceed through a cationic intermediate.

-

Perfluoroalkylation of Thiols: Thiols can be efficiently perfluoroalkylated using FITS reagents in the presence of a base to yield perfluoroalkyl sulfides.[1]

-

Oxyperfluoroalkylation of Alkenes: In some cases, the reaction of FITS reagents with alkenes in the presence of oxygen can lead to oxyperfluoroalkylation products, suggesting the involvement of radical intermediates even in nominally electrophilic reactions.[1]

Mechanism of Action II: The Radical Pathway via Photoredox Catalysis

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate can also serve as a precursor to the perfluoro-n-hexyl radical (C6F13•) under photoredox conditions.[7][8] This pathway has become increasingly important for C-H functionalization and other radical-mediated transformations.[7]

The general mechanism involves a single-electron transfer (SET) from a photoexcited catalyst to the iodonium salt. This reduction leads to the fragmentation of the reagent, generating the perfluoro-n-hexyl radical and iodobenzene.

A typical photoredox catalytic cycle is depicted below:

Caption: Photoredox-Catalyzed Perfluorohexylation.

Key Experimental Evidence and Applications:

-

C-H Perfluoroalkylation of Arenes: A significant application of the radical pathway is the direct C-H perfluoroalkylation of electron-rich arenes and heteroarenes.[7][8] This method avoids the need for pre-functionalized starting materials.

-

Radical Addition to Alkenes and Alkynes: The generated perfluoro-n-hexyl radical can add across double and triple bonds, providing access to a variety of perfluoroalkylated alkanes and alkenes.[9]

-

Control Experiments: The radical nature of these reactions is often confirmed by the addition of radical scavengers, such as TEMPO, which inhibit product formation.

Experimental Protocols

Protocol 1: Electrophilic Perfluorohexylation of a Thiophenol

This protocol is a general procedure for the S-perfluorohexylation of a thiol.

Materials:

-

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate

-

Thiophenol

-

Pyridine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of thiophenol (1.0 equiv) in anhydrous DCM, add pyridine (1.1 equiv) at 0 °C under an inert atmosphere.

-

Add (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate (1.1 equiv) portion-wise over 5 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Photocatalytic C-H Perfluorohexylation of an Arene

This protocol outlines a general procedure for the photoredox-catalyzed C-H perfluorohexylation of an electron-rich arene.

Materials:

-

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate

-

Arene (e.g., 1,3,5-trimethoxybenzene)

-

Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye)

-

Acetonitrile (MeCN), degassed

-

Visible light source (e.g., blue LED)

Procedure:

-

In a reaction vessel, combine the arene (1.0 equiv), (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate (1.2 equiv), and the photocatalyst (1-5 mol%).

-

Add degassed MeCN via syringe.

-

Seal the vessel and irradiate with a visible light source at room temperature with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After completion (typically 12-24 hours), remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the perfluorohexylated product.

Data Summary

| Reaction Type | Substrate Class | Typical Product | Key Intermediates | Conditions |

| Electrophilic | Thiols, Enol Ethers, Alkenes | R-S-C6F13, α-(C6F13)-Ketones | Cationic species | Base, Aprotic Solvent |

| Radical | Arenes, Heteroarenes, Alkenes | Ar-C6F13, R-CH(C6F13)-CH2-X | C6F13• radical | Photocatalyst, Visible Light |

Conclusion

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is a highly effective reagent for introducing the perfluoro-n-hexyl moiety into organic molecules through two distinct and complementary mechanistic pathways. The choice between the electrophilic and radical pathway can be controlled by the reaction conditions, particularly the presence or absence of a photocatalyst and light. Understanding these mechanisms is crucial for the rational design of synthetic strategies and the development of novel molecules with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science. The provided protocols offer a starting point for researchers to explore the synthetic utility of this powerful reagent.

References

- Yerien, D. E., Barata-Vallejo, S., Mansilla, D. S., & Postigo, A. (2022). Rose Bengal-photocatalyzed perfluorohexylation reactions of organic substrates in water. Applications to late-stage syntheses. Journal of Fluorine Chemistry, 253, 109938.

-

CF Plus Chemicals. (n.d.). Togni perfluoroalkyl reagents. Retrieved from [Link]

- Umemoto, T. (2014). Exploration of Fluorination Reagents Starting from FITS Reagents. Journal of Fluorine Chemistry, 167, 3–15.

- Dubasi, N., Varala, R., Kamsali, M. M., & Alam, M. M. (2023). When metal-catalyzed C–H functionalization meets visible-light photocatalysis. Catalysis Science & Technology, 13(24), 7035-7068.

-

Wikipedia. (2023, November 28). Togni reagent II. In Wikipedia. Retrieved from [Link]

- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(36), 6580–6589.

- Beke, F., Csenki, J. T., & Novák, Z. (2023). Fluoroalkylations and Fluoroalkenylations with Iodonium Salts. The Chemical Record, 23(9), e202300083.

- Zhdankin, V. V. (2011). Iodonium salts in organic synthesis. Arkivoc, 2011(1), 370-409.

- Frohn, H. J., Helber, J., Klose, A., & Scholten, T. (2003). Two special pathways to perfluoroaryl iodonium salts: the migration of the nucleophilic aryl group in C6F5IO and the electrophilic arylation of C6F5I with [C6F5Xe]+ salts. Arkivoc, 2003(6), 137-145.

- Dohi, T., & Kita, Y. (2020). Heteroaryliodonium(III) Salts as Highly Reactive Electrophiles. Frontiers in Chemistry, 8, 584.

- Béke, F., Csenki, J. T., & Novák, Z. (2023). Fluoroalkylations and Fluoroalkenylations with Iodonium Salts. The Chemical Record, 23(9), e202300083.

- Gouverneur, V., & Togni, A. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Accounts of Chemical Research, 51(10), 2587–2599.

- Novák, Z., et al. (2022). Acidity Controlled Formal Nucleophilic Substitution of Hydrofluoroolefin‐Based Iodonium Salt with O‐nucleophiles: Synthetic Application and Mechanistic Study. Chemistry – A European Journal, 28(51), e202201584.

- Novák, Z., et al. (2021). Iodonium based regioselective double nucleophilic alkene functionalization of a hydrofluoroolefin scaffold.

- Baslé, O., & MacLeod, M. G. (2021). Photocatalytic regioselective C–H bond functionalizations in arenes. Chemical Society Reviews, 50(1), 133-157.

- Xiao, J., et al. (2013). Synthesis of perfluorohexyl-functionalised thiophenes into oligofluorene-truxenes: synthesis and physical properties. Beilstein Journal of Organic Chemistry, 9, 1280–1289.

- Rhône-Poulenc Chimie. (1991). Reagent and process for the perfluoroalkylation of nucleophilic substrates by sodium perfluoroalkanesulfinates in an oxidising medium.

- Zhdankin, V. V. (2011). Iodonium salts in organic synthesis. Arkivoc, 2011(1), 370-409.

- Xiao, J., et al. (2005). Novel and efficient synthesis of perfluoroalkylated arylphosphines. Tetrahedron Letters, 46(45), 7751-7754.

- Li, Y., et al. (2021). Arene–perfluoroarene interactions in molecular cocrystals for enhanced photocatalytic activity. Journal of Materials Chemistry A, 9(33), 17768-17775.

- Béke, F., Csenki, J. T., & Novák, Z. (2023). Fluoroalkylations and Fluoroalkenylations with Iodonium Salts. The Chemical Record, 23(9), e202300083.

- Sanford, M. S., et al. (2012). Copper-Catalyzed [18F]Fluorination of (Mesityl)(aryl)iodonium Salts. Organic Letters, 14(10), 2548–2551.

- Postigo, A., et al. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry, 18, 788–795.

- Dilman, A. D., et al. (2019). A novel photoredox-active group for the generation of fluorinated radicals from difluorostyrenes. Chemical Science, 10(45), 10584–10588.

- Jiangsu Feixia Chemical Co., Ltd. (2023). Novel synthesis method of perfluorohexyl n-octane.

-

Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis. Retrieved from [Link]

- Alabugin, I. V., & Gold, B. (2023).

- Novák, Z., et al. (2021). Z‐Selective Fluoroalkenylation of (Hetero)Aromatic Systems by Iodonium Reagents in Palladium‐Catalyzed Directed C−H Activation.

- Postigo, A. (2018). Radical Fluoroalkylation Reactions. Accounts of Chemical Research, 51(10), 2587–2599.

- Beier, P., et al. (2015). Synthesis of 1‐Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. The Journal of Organic Chemistry, 80(21), 10836–10845.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]

- 3. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]

- 4. (PERFLUORO-N-HEXYL)PHENYLIODONIUM TRIFLUOROMETHANESULFONATE(77758-84-0) IR Spectrum [m.chemicalbook.com]

- 5. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of (Perfluoro-n-hexyl)phenyliodonium Trifluoromethanesulfonate

This guide provides an in-depth analysis of the stability and optimal storage conditions for (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate, a critical reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to ensure the longevity and efficacy of this valuable compound.

Introduction: The Role and Reactivity of (Perfluoro-n-hexyl)phenyliodonium Trifluoromethanesulfonate

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate, often referred to as a FITS reagent, is a powerful and versatile electrophilic perfluorohexylation agent. Its utility in introducing the perfluorohexyl group (C6F13) into a wide range of organic molecules makes it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The unique properties imparted by the perfluoroalkyl chain, such as enhanced metabolic stability, lipophilicity, and binding affinity, underscore the importance of this reagent class.

However, the hypervalent iodine center and the strong electron-withdrawing nature of the perfluoroalkyl group render the molecule susceptible to various degradation pathways. A thorough understanding of its stability profile is paramount to ensure reproducible experimental outcomes and to maintain the integrity of the reagent over time.

Physicochemical Properties

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is typically a white to slightly pale yellow solid crystalline powder. It exhibits solubility in polar organic solvents such as acetonitrile.

| Property | Value | Source |

| CAS Number | 77758-84-0 | [1] |

| Molecular Formula | C13H5F16IO3S | [2] |

| Molecular Weight | 672.12 g/mol | [3] |

| Appearance | White to slightly pale yellow solid crystalline powder | [1] |

| Solubility | Soluble in acetonitrile | [1] |

| Melting Point | 120.0 to 126.0 °C | [3] |

Key Stability Considerations: A Multi-Factorial Analysis

The stability of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is influenced by several environmental factors, primarily temperature, light, moisture, and mechanical shock.

Thermal Stability

This reagent is confirmed to be heat-sensitive. While a specific decomposition temperature for the n-hexyl derivative is not widely published, valuable insights can be drawn from analogous compounds. A study on (perfluorooctyl)phenyliodonium triflate demonstrated that thermolysis at approximately 150°C resulted in the formation of perfluorooctyl triflate, iodobenzene, and (perfluorooctyl)iodobenzene.[4] This suggests a decomposition pathway involving the cleavage of the carbon-iodine bonds.

Causality: The thermal decomposition is driven by the lability of the hypervalent iodine-carbon bonds. The trifluoromethanesulfonate (triflate) anion is an excellent leaving group, and upon heating, the molecule can undergo reductive elimination, leading to the formation of the observed products.

Best Practices:

-

Avoid elevated temperatures: Do not heat the solid material unless it is part of a controlled reaction protocol.

-

Monitor reaction temperatures: When used in reactions, carefully control the temperature to prevent premature decomposition.

-

Storage: Long-term storage should be under refrigerated conditions.

Photostability

Diaryliodonium salts, in general, are known to be sensitive to light, particularly UV radiation.[5] This photosensitivity is the basis for their use as photoinitiators in polymerization reactions.[5] Upon exposure to light, the molecule can undergo homolytic cleavage of the iodine-carbon bond, generating radical species. These radicals are highly reactive and can lead to a variety of secondary reactions, ultimately degrading the reagent.

Causality: The energy from photons can be absorbed by the molecule, promoting an electron to an antibonding orbital and facilitating the cleavage of the relatively weak iodine-carbon bond.

Best Practices:

-

Store in the dark: Always store the reagent in an amber or opaque container to protect it from light.

-

Minimize light exposure during handling: When weighing or dispensing the reagent, do so in a dimly lit area or work quickly to minimize exposure to ambient light.

Moisture Sensitivity

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is moisture-sensitive.[1] While the specific mechanism of hydrolysis is not detailed in the available literature, it is plausible that water can act as a nucleophile, attacking the electrophilic iodine center. This can lead to the formation of iodobenzene, the corresponding perfluoroalkane, and triflic acid.

Causality: The electrophilic nature of the hypervalent iodine atom makes it susceptible to attack by nucleophiles, including water. The presence of moisture can initiate a cascade of decomposition reactions.

Best Practices:

-

Store under inert atmosphere: To prevent exposure to atmospheric moisture, the container should be tightly sealed and preferably stored under an inert gas like argon or nitrogen.[5]

-

Use a desiccator: For frequently accessed containers, storage in a desiccator can help to minimize moisture uptake.

-

Handle in a dry environment: Whenever possible, handle the reagent in a glove box or under a stream of dry inert gas.

Shock Sensitivity

This compound is classified as shock-sensitive.[1] While this is a general classification for many iodonium salts, it necessitates careful handling to prevent accidental detonation. The exact mechanism of shock-induced decomposition is complex but is believed to involve the rapid release of energy from the unstable hypervalent iodine bonds upon mechanical impact or friction.

Causality: The energy imparted by mechanical shock can be sufficient to overcome the activation energy for decomposition, leading to a rapid, exothermic reaction.

Best Practices:

-

Avoid mechanical shock and friction: Do not grind, drop, or subject the material to any form of impact.

-

Use appropriate tools: Use plastic or rubber spatulas for handling instead of metal ones to minimize the risk of friction.

-

Small quantities: Whenever possible, work with the smallest practical quantities of the reagent.

Recommended Storage and Handling Protocols

To ensure the long-term stability and performance of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate, the following integrated storage and handling workflow is recommended.

Caption: Recommended workflow for the storage and handling of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate.

Step-by-Step Handling Procedure:

-

Preparation: Before retrieving the reagent from cold storage, prepare a dry, inert atmosphere workspace (e.g., a glove box or a Schlenk line setup).

-

Equilibration: Allow the sealed container to warm to ambient temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid, which would lead to hydrolysis.

-

Dispensing: Once at room temperature, open the container in the inert atmosphere. Use a clean, dry, non-metallic spatula to dispense the required amount of the reagent.

-

Minimize Exposure: Work efficiently to minimize the time the container is open and the reagent is exposed to even trace amounts of air and light.

-

Resealing: After dispensing, securely reseal the container, ensuring the inert atmosphere is maintained.

-

Storage Return: Promptly return the sealed container to the refrigerator for storage.

Incompatibilities

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is incompatible with strong oxidizing agents.[1] Contact with such materials could lead to a vigorous and potentially hazardous reaction. It is also advisable to avoid contact with strong bases and nucleophiles outside of a controlled reaction environment, as these can promote decomposition.[5]

Summary of Best Practices

The following table summarizes the key recommendations for maintaining the stability of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate.

| Factor | Recommendation | Rationale |

| Temperature | Store in a refrigerator (2-8 °C). Avoid excessive heat. | Heat-sensitive; thermal decomposition can occur at elevated temperatures.[1][4] |

| Light | Store in an opaque or amber container. Minimize light exposure during use. | Photosensitive; light can induce radical decomposition.[5] |

| Moisture | Store in a tightly sealed container under an inert atmosphere (Ar or N2). | Moisture-sensitive; hydrolysis can occur upon exposure to water.[1] |

| Mechanical Shock | Handle gently. Avoid grinding, dropping, or impact. | Shock-sensitive; can decompose violently upon impact.[1] |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and nucleophiles. | Can react vigorously and decompose.[1][5] |

By adhering to these guidelines, researchers can ensure the long-term stability and reactivity of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate, leading to more reliable and reproducible results in their synthetic endeavors.

References

-

Reddit. (2022-03-27). Diaryliodonium salt stability. [Link]

-

Newcastle University eTheses. (n.d.). Arylation Reactions Using Diaryliodonium Salts. [Link]

-

PureSynth. (n.d.). (Perfluorohexyl)Phenyliodonium Trifluoromethanesulfonate 98.0%. [Link]

-

Sci-Hub. (1986). Syntheses and properties of (perfluoroalkyl)phenyliodonium triflates (fits reagents) and their analogues. [Link]

-

PubChem. (n.d.). (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate. [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate | C13H5F16IO3S | CID 20510796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate , >98.0%(T) , 77758-84-0 - CookeChem [cookechem.com]

- 4. Sci-Hub: are you are robot? [sci-hub.st]

- 5. reddit.com [reddit.com]

An In-depth Technical Guide to the Solubility of (Perfluoro-n-hexyl)phenyliodonium Trifluoromethanesulfonate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate, a key reagent in modern organic synthesis, particularly in fluoroalkylation reactions. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its behavior in various organic media. The guide covers the molecular factors governing its solubility, provides qualitative and estimated quantitative solubility data, outlines a detailed protocol for precise quantitative solubility determination, and discusses the implications of its solubility profile in synthetic applications.

Introduction: The growing importance of fluorinated iodonium salts

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is a member of the diaryliodonium salt family, which has gained prominence as a versatile reagent for the introduction of aryl and, in this case, perfluoroalkyl groups into organic molecules.[1] These salts are valued for their stability and high reactivity under mild conditions.[2] The title compound is particularly significant for its ability to act as an electrophilic source of the perfluoro-n-hexyl group, a moiety of increasing interest in the development of pharmaceuticals and agrochemicals due to the unique physicochemical properties it imparts.

A compound's solubility is a critical parameter that dictates its utility in a laboratory and industrial setting. It influences reaction kinetics, purification strategies, and formulation development. This guide aims to provide a thorough understanding of the solubility of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate, grounded in the principles of physical organic chemistry.

Molecular Architecture and its Influence on Solubility

The solubility of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is a result of the interplay between its three key structural components: the phenyl group, the perfluoro-n-hexyl chain, and the trifluoromethanesulfonate (triflate) anion.

-

The Phenyl Group: The phenyl ring provides a degree of aromatic character and contributes to van der Waals interactions with a range of solvents.

-

The Perfluoro-n-hexyl Chain (C6F13): This is the most dominant feature of the molecule in terms of its influence on solubility. The replacement of hydrogen atoms with fluorine imparts several key properties:

-

High Electronegativity and Low Polarizability: The carbon-fluorine bond is highly polarized, yet the fluorine atoms create a stable, electron-rich sheath around the carbon backbone. This results in weak intermolecular interactions.[3][4]

-

Hydrophobicity and Lipophobicity: While the fluorinated chain repels water (hydrophobic), it also has a low affinity for hydrocarbon-based nonpolar solvents (lipophobic). This unique characteristic, often termed "fluorous" affinity, means that it prefers to interact with other fluorinated molecules or highly polar aprotic solvents.

-

-

The Iodonium Cation: The [Ph-I-C6F13]⁺ cation is a large, charge-delocalized species. The bulky phenyl and perfluorohexyl groups sterically shield the positive charge on the iodine atom.

-

The Trifluoromethanesulfonate (Triflate, OTf⁻) Anion: The choice of the counterion is crucial for the solubility of iodonium salts.[5][6] The triflate anion is a large, weakly coordinating anion with a highly delocalized negative charge. This prevents strong ion pairing with the iodonium cation, allowing the salt to dissociate and dissolve more readily in organic solvents compared to salts with smaller, more coordinating anions like halides.[7][8]

The combination of a large, charge-delocalized cation and a large, weakly coordinating anion is the primary reason for the compound's solubility in a range of organic solvents.

Solubility Profile in Common Organic Solvents

Direct, quantitative solubility data for (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is not widely published. However, based on the known solubility of analogous diaryliodonium triflates and the physicochemical properties of its constituent parts, a qualitative and estimated quantitative solubility profile can be established.

Table 1: Qualitative and Estimated Quantitative Solubility of (Perfluoro-n-hexyl)phenyliodonium Trifluoromethanesulfonate in Common Organic Solvents at Ambient Temperature (20-25 °C)

| Solvent | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) | Rationale |

| Acetonitrile (ACN) | Polar Aprotic | Soluble[9] | > 50 | High polarity and ability to solvate both the cation and anion effectively. |

| Dichloromethane (DCM) | Chlorinated | Soluble | > 50 | Good at solvating large, charge-delocalized ions. |

| Chloroform (CHCl3) | Chlorinated | Soluble | > 50 | Similar to DCM. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | > 50 | High dielectric constant and solvating power. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | > 50 | Strongest of the common polar aprotic solvents. |

| Acetone | Polar Aprotic | Moderately Soluble | 10 - 30 | Less polar than ACN or DMF, may be less effective at solvating the ionic species. |

| Tetrahydrofuran (THF) | Ether | Sparingly Soluble | 1 - 10 | Lower polarity and dielectric constant. |

| Ethyl Acetate (EtOAc) | Ester | Sparingly Soluble | 1 - 10 | Moderate polarity, but less effective at solvating ionic salts. |

| Toluene | Aromatic Hydrocarbon | Insoluble / Very Sparingly Soluble | < 1 | Nonpolar nature is incompatible with the ionic salt. |

| Hexanes / Heptane | Aliphatic Hydrocarbon | Insoluble | < 1 | Nonpolar, unable to overcome the lattice energy of the salt. |

| Diethyl Ether | Ether | Insoluble | < 1 | Very low polarity. |

| Methanol / Ethanol | Polar Protic | Sparingly Soluble to Insoluble | 1 - 10 | The protic nature can lead to complex interactions and potential reactivity. |

Disclaimer: The quantitative values are estimations based on data for similar compounds and first principles. For precise applications, experimental determination is strongly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate solubility data, a standardized experimental protocol is essential. The equilibrium solubility method is a reliable approach.

Principle

A supersaturated solution of the compound in the solvent of interest is prepared and allowed to equilibrate. The concentration of the solute in the clear supernatant is then determined, which represents the solubility at that temperature.

Materials and Equipment

-

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Standard Solution:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile). This will be your stock standard solution.

-

-

Preparation of Calibration Curve:

-

Prepare a series of dilutions from the stock standard to create at least five calibration standards.

-

Analyze these standards by HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve of response versus concentration.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of solid (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate to a vial (e.g., 5-10 mg).

-

Add a known volume of the test solvent (e.g., 1 mL).

-

Seal the vial tightly.

-

Vortex the mixture vigorously for 1-2 minutes.[10]

-

Place the vial in a shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid.

-

Accurately dilute the filtered sample with the solvent used for the stock standard (e.g., acetonitrile) to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC-UV or UV-Vis spectrophotometry.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the quantitative solubility of the compound in the test solvent at the specified temperature.

-

Caption: Workflow for quantitative solubility determination.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[2]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.[1][6]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention.

-

Conclusion and Applications

The solubility of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is governed by a delicate balance between its large, charge-delocalized ionic core and the unique properties of the perfluoro-n-hexyl chain. Its good solubility in polar aprotic solvents like acetonitrile and dichloromethane makes it a highly practical reagent for a wide range of synthetic transformations. This solubility ensures homogeneous reaction conditions, which often leads to more predictable and reproducible outcomes.

For professionals in drug development, understanding this solubility profile is paramount for:

-